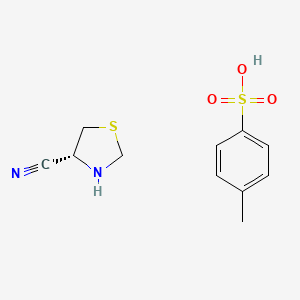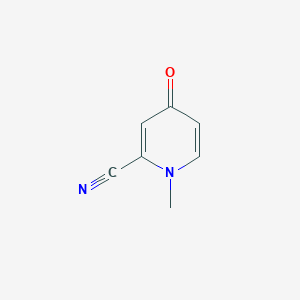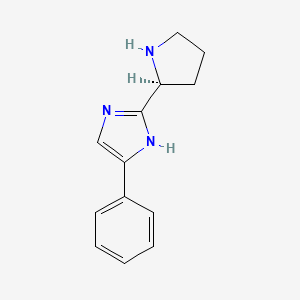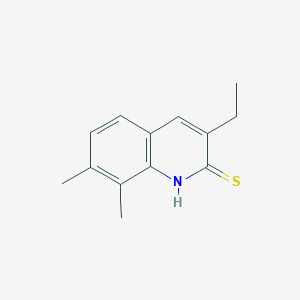
3-Ethyl-7,8-dimethylquinoline-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-7,8-dimethylquinoline-2-thiol is a heterocyclic compound with the molecular formula C13H15NS. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,8-dimethylquinoline-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
化学反応の分析
Types of Reactions
3-Ethyl-7,8-dimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学的研究の応用
3-Ethyl-7,8-dimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Ethyl-7,8-dimethylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
類似化合物との比較
Similar Compounds
- 2-Methylquinoline-3-thiol
- 4-Ethylquinoline-2-thiol
- 6,7-Dimethylquinoline-2-thiol
Uniqueness
3-Ethyl-7,8-dimethylquinoline-2-thiol stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15NS |
|---|---|
分子量 |
217.33 g/mol |
IUPAC名 |
3-ethyl-7,8-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-10-7-11-6-5-8(2)9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
InChIキー |
GIFSGJWDOWKDNU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C(=C(C=C2)C)C)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)
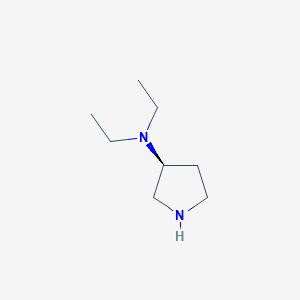
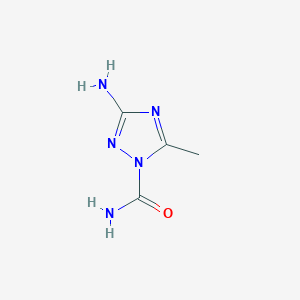

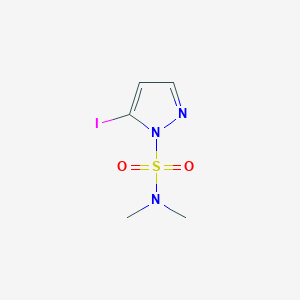
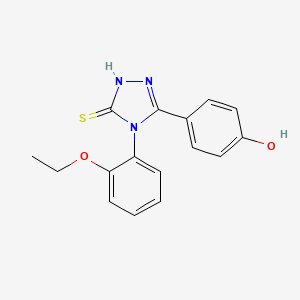
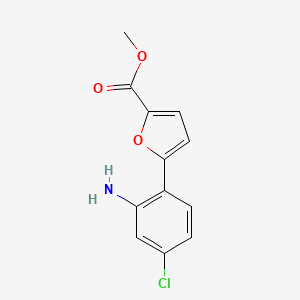
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)
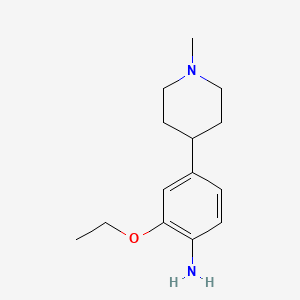
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)

